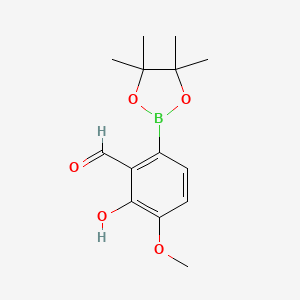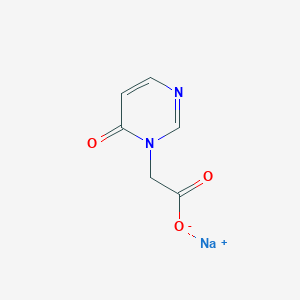![molecular formula C7H12Cl2N2S B13519092 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride](/img/structure/B13519092.png)
1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride is a chemical compound with a unique structure that includes a cyclopenta[d][1,3]thiazole ring.
Preparation Methods
The synthesis of 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the cyclopenta[d][1,3]thiazole ring.
Formation of Dihydrochloride Salt: The final step involves the conversion of the amine compound to its dihydrochloride salt form, enhancing its stability and solubility.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride can be compared with other thiazole derivatives, such as:
2-Amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one: Known for its biological activities.
1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine: Another derivative with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific structure and the resulting properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H12Cl2N2S |
|---|---|
Molecular Weight |
227.15 g/mol |
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H10N2S.2ClH/c8-4-7-9-5-2-1-3-6(5)10-7;;/h1-4,8H2;2*1H |
InChI Key |
ABSJKPOPSYFMNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



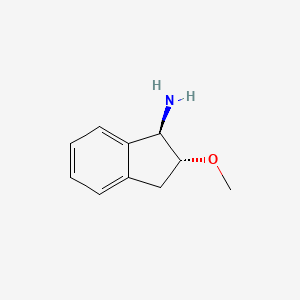

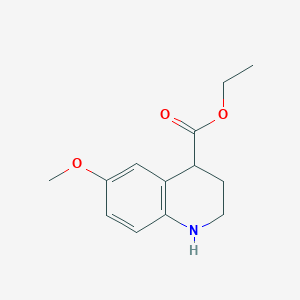
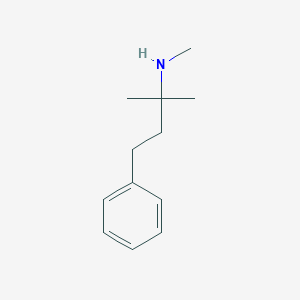
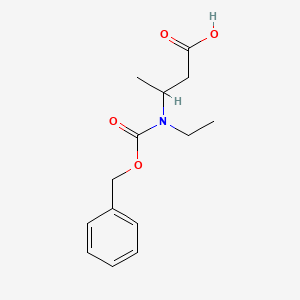
![1-{2-Amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea](/img/structure/B13519067.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13519080.png)


![1H-Pyrrole, 2-[(aminooxy)methyl]-1-methyl-](/img/structure/B13519100.png)
